molecular formula C19H14N4O2S B6068076 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone

2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone

Cat. No. B6068076
M. Wt: 362.4 g/mol
InChI Key: VKJRJIFJNOTHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell growth and differentiation. The purpose of

Mechanism of Action

2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone is a selective inhibitor of the EGFR tyrosine kinase, which is a key regulator of cell growth and differentiation. EGFR is overexpressed in many types of cancer, and its activation is associated with increased cell proliferation and survival. 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone binds to the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces apoptosis, and reduces tumor growth. In addition, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone has also been studied for its potential use in wound healing and tissue repair, where it has been shown to promote cell migration and proliferation.

Advantages and Limitations for Lab Experiments

2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone has a number of advantages for lab experiments. It is a well-established inhibitor of the EGFR tyrosine kinase, and its synthesis method has been well-characterized. In addition, it has been extensively studied for its potential use in cancer treatment, and its mechanism of action is well-understood. However, there are also some limitations to its use in lab experiments. For example, it has been shown to have off-target effects on other kinases, which may complicate its use in some experiments. In addition, its effectiveness may vary depending on the specific cancer cell line or animal model being used.

Future Directions

There are a number of future directions for the study of 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone. One area of research is the development of more potent and selective inhibitors of the EGFR tyrosine kinase, which may have improved efficacy and fewer off-target effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to EGFR inhibitors such as 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone. Finally, there is ongoing research into the use of 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone in combination with other cancer therapies, which may have synergistic effects and improve overall treatment outcomes.

Synthesis Methods

2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone can be synthesized using a multi-step process that involves the reaction of 4-chloro-6-phenyl-2-pyrimidinamine with 2-mercapto-4-methyl-5,7-dihydro-4H-thieno[3,2-d]pyrimidin-6-one in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-(4-bromobenzyl)phenol to yield 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone. This synthesis method has been well-established and has been used to produce 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone for scientific research purposes.

Scientific Research Applications

2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone has been extensively studied for its potential use in cancer treatment. In particular, it has been shown to be effective against EGFR-overexpressing tumors, which are common in many types of cancer. 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone has been tested in vitro and in vivo in various cancer cell lines and animal models, and has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In addition to cancer treatment, 2-{[(4-hydroxy-2-quinazolinyl)methyl]thio}-6-phenyl-4(3H)-pyrimidinone has also been studied for its potential use in other areas such as wound healing and tissue repair.

properties

IUPAC Name

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c24-17-10-15(12-6-2-1-3-7-12)21-19(23-17)26-11-16-20-14-9-5-4-8-13(14)18(25)22-16/h1-10H,11H2,(H,20,22,25)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJRJIFJNOTHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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